Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a carbamoyl group, and a dihydropyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbamoyl group may produce an amine .
Scientific Research Applications
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Methyl-4-{[4-methyl-2-(5-thiazolyl)methylthio]phenoxy}acetic acid
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential therapeutic applications. The presence of the trifluoromethyl group, in particular, can enhance its biological activity and stability compared to similar compounds .
Biological Activity
Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with various functional groups that contribute to its biological activity. The trifluoromethyl group is particularly noteworthy for enhancing the lipophilicity and metabolic stability of the molecule.
Structure Overview
Component | Description |
---|---|
Core Structure | Dihydropyridine |
Functional Groups | Hydroxy, carbamoyl, trifluoromethyl |
Molecular Formula | C16H18F3N2O4 |
Molecular Weight | 364.33 g/mol |
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an antidiabetic agent. In a comparative study, it demonstrated significant inhibition of alpha-amylase and PTP-1B, which are critical targets in diabetes management.
Inhibition Data
Concentration (μM) | Alpha-Amylase Inhibition (%) | IC50 (μM) |
---|---|---|
500 | 78.85 | 4.58 |
250 | 73.08 | |
125 | 68.90 | |
62.5 | 62.28 | |
31.25 | 58.47 |
The IC50 value for alpha-amylase inhibition was found to be 4.58 μM, indicating potent activity compared to the standard acarbose (IC50 = 1.58 μM) .
Antioxidant Activity
The compound also exhibited antioxidant properties, measured through DPPH radical scavenging assays.
Antioxidant Data
Concentration (μM) | DPPH Scavenging (%) | IC50 (μM) |
---|---|---|
500 | 88.35 | 2.36 |
250 | 84.36 | |
125 | 79.62 | |
62.5 | 76.16 | |
31.25 | 73.67 |
The antioxidant activity was notable with an IC50 of 2.36 μM, showcasing its potential in protecting cellular integrity against oxidative stress .
Cytotoxicity and Safety Profile
A toxicity assessment conducted on albino mice indicated no significant adverse effects at various concentrations over a period of observation, suggesting a favorable safety profile for further development .
The biological activities of this compound are attributed to its ability to modulate key enzymatic pathways involved in carbohydrate metabolism and oxidative stress responses.
Enzymatic Interactions
- Alpha-Amylase Inhibition : This action reduces glucose absorption from carbohydrates.
- PTP-1B Inhibition : Enhances insulin signaling pathways.
- Antioxidant Mechanism : Scavenges free radicals, thereby reducing oxidative damage.
Study on Antidiabetic Effects
In a controlled laboratory setting, the compound was tested against established antidiabetic drugs to evaluate its efficacy in managing blood glucose levels in diabetic models . The results showed promising outcomes that warrant further clinical exploration.
Safety Assessment Study
A comprehensive safety assessment involving multiple doses over several days indicated that the compound did not induce any behavioral changes or lethality in test subjects, reinforcing its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H15F3N2O4 |
---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-13(15(24)25-2)11(7-12(22)20-8)14(23)21-10-5-3-4-9(6-10)16(17,18)19/h3-6,11H,7H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
ZMWVXYYKUDAIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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